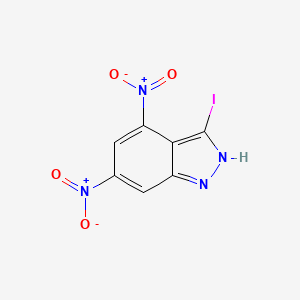

3-Iodo-4,6-dinitro-1H-indazole

Description

Properties

IUPAC Name |

3-iodo-4,6-dinitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3IN4O4/c8-7-6-4(9-10-7)1-3(11(13)14)2-5(6)12(15)16/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULGATRUCQEWNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3IN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646188 | |

| Record name | 3-Iodo-4,6-dinitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-43-7 | |

| Record name | 3-Iodo-4,6-dinitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Functionalization Strategies of 3 Iodo 4,6 Dinitro 1h Indazole

Cross-Coupling Reactions at the C3-Iodo Position

The carbon-iodine bond at the C3 position of the indazole ring is a versatile handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. This approach allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of functionalized indazole derivatives.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling with 3-Iodoindazoles

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds, valued for its mild conditions and tolerance of a wide range of functional groups. nih.govlibretexts.org This reaction typically involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.org For 3-iodoindazoles, this reaction enables the introduction of various aryl, heteroaryl, or vinyl groups at the C3 position. nih.govmdpi.com The general scheme involves reacting the 3-iodoindazole with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. libretexts.org

It has been noted that for nitrogen-rich heterocycles like indazoles, which possess acidic N-H protons, standard palladium-catalyzed coupling protocols can sometimes fail. nih.gov This has led to the development of specialized catalyst systems and reaction conditions to overcome these challenges, including the use of specific precatalysts that are effective for unprotected N-H azoles. nih.gov

The choice of catalyst is critical for the success of the Suzuki-Miyaura coupling of 3-iodoindazoles. A variety of palladium catalysts, from simple salts to complex organometallic species, have been investigated.

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a commonly used, commercially available Pd(0) catalyst precursor that has been employed in the Suzuki coupling of halogenated indazoles. thieme-connect.de It is often effective but can require elevated temperatures.

Ferrocene-Based Palladium Complexes: More advanced catalyst systems utilizing ferrocene-based phosphine (B1218219) ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), have shown superior performance in certain cases. mdpi.com For example, the complex PdCl₂(dppf) has been studied for the C3-functionalization of 3-iodo-1H-indazole. mdpi.com Theoretical calculations have suggested that ferrocene-based divalent palladium complexes like PdCl₂(dppf) can exhibit lower energy barriers in the catalytic cycle compared to other systems, leading to higher catalytic outputs. mdpi.com These ligands are thought to stabilize the palladium center and facilitate the key steps of the catalytic cycle.

The table below summarizes the performance of different palladium catalysts in the Suzuki-Miyaura coupling of N-Boc-3-iodo-1H-indazole with phenylboronic acid, as reported in a study focused on C3 functionalization. mdpi.com

| Catalyst | Yield (%) |

| Pd(OAc)₂ | 45 |

| PdCl₂ | 56 |

| PdCl₂(dppf) | 88 |

| PdCl₂(dtbpf) | 65 |

| Data derived from a study on the C3 functionalization of 1H-indazole. mdpi.com |

The efficiency and outcome of Suzuki-Miyaura reactions are significantly influenced by the choice of solvent and the addition of bases or other additives.

Solvents: A range of solvents can be used, often in combination with water. Common choices include ethers like 1,4-dioxane (B91453) or dimethoxyethane (DME), and amides such as dimethylformamide (DMF). nih.govthieme-connect.de The solvent's polarity can affect the solubility of reactants and the stability of catalytic intermediates. thieme-connect.de In some instances, the use of ionic liquids (e.g., 1-n-butyl-3-methylimidazolium tetrafluoroborate, BMImBF₄) as the reaction medium has been shown to improve yields and facilitate catalyst recycling. mdpi.com

Additives (Bases): A base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle. Inorganic bases such as sodium carbonate (Na₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are frequently employed. nih.govthieme-connect.de The choice and strength of the base can impact reaction rates and prevent side reactions.

The following table illustrates the effect of different solvents on the yield of the Suzuki-Miyaura coupling of N-Boc-3-iodo-1H-indazole with phenylboronic acid, catalyzed by PdCl₂(dppf). mdpi.com

| Solvent | Yield (%) |

| Dioxane | 65 |

| Toluene | 58 |

| DMF | 76 |

| BMImBF₄ | 88 |

| BMImPF₆ | 81 |

| Data derived from a study on the C3 functionalization of 1H-indazole. mdpi.com |

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple. libretexts.org

Transmetalation: The organopalladium(II) halide intermediate then undergoes transmetalation with the boronic acid, which is activated by the base. This step transfers the organic group from boron to palladium, forming a new diorganopalladium(II) complex and displacing the halide.

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex. This step forms the new C-C bond of the 3-substituted indazole product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. libretexts.org

For substrates with acidic N-H groups like indazoles, potential side reactions include the formation of inhibitory palladium-azole complexes that can sequester the catalyst and impede the catalytic cycle. nih.gov The design of robust ligands and reaction conditions aims to minimize these off-cycle pathways and promote efficient turnover. nih.gov

Other Metal-Catalyzed Coupling Reactions (e.g., Heck Reaction)

The Heck reaction, another cornerstone of palladium catalysis, facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction provides a powerful method for the vinylation of aryl halides. wikipedia.orgyoutube.com In the context of 3-iodoindazoles, the Heck reaction would enable the synthesis of 3-vinylindazoles, which are valuable synthetic intermediates. The reaction typically proceeds in the presence of a palladium catalyst (e.g., palladium acetate) and a base. wikipedia.orglibretexts.org The mechanism also operates via a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product. libretexts.org

C-H Activation and Direct Arylation Strategies

Direct C-H activation and arylation represent a more atom-economical approach to functionalization, avoiding the need for pre-halogenated substrates. rsc.org While this strategy is highly advanced for many heterocyclic systems, its application directly to the C3 position of an unfunctionalized indazole is less common than cross-coupling with a C3-halide. Palladium-catalyzed intramolecular C-H functionalization has been used to synthesize indazole derivatives from acyclic precursors through a sequential nitration/cyclization process. rsc.org Furthermore, palladium-catalyzed direct arylation reactions have been developed for other heteroarenes, where a C-H bond is directly coupled with an aryl halide. nih.gov These methods often require specific directing groups or specialized catalytic systems to achieve high regioselectivity. The development of such a strategy for 3-Iodo-4,6-dinitro-1H-indazole would involve the challenge of selectively activating a C-H bond in the presence of the highly reactive C-I bond.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Dinitroindazoles

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of electron-deficient aromatic rings. In the context of dinitroindazoles, such as this compound, this pathway is particularly important for introducing a variety of substituents onto the heterocyclic core. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized intermediate, which then expels a leaving group to restore aromaticity. wikipedia.org

Influence of Nitro Groups on Aromatic Ring Electrophilicity

The presence of two nitro (-NO₂) groups on the indazole ring is fundamental to its reactivity in SNAr reactions. Nitro groups are powerful electron-withdrawing groups (EWGs) due to both the inductive effect of the electronegative nitrogen and oxygen atoms and, more significantly, the resonance effect (or -R effect). quora.comyoutube.com The nitrogen atom in the nitro group bears a formal positive charge, which strongly pulls electron density from the attached aromatic ring. quora.com

This electron-withdrawing character deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic attack. quora.comquora.com The nitro groups delocalize the negative charge introduced by the incoming nucleophile, stabilizing the anionic intermediate (the Meisenheimer complex). wikipedia.org This stabilization lowers the activation energy for the nucleophilic addition step, which is typically the rate-determining step of the SNAr mechanism. wikipedia.orgnih.gov In dinitro-substituted arenes, the cumulative effect of two nitro groups renders the aromatic ring significantly electrophilic and highly susceptible to attack by nucleophiles. nih.gov The electron density is most substantially reduced at the positions ortho and para to the nitro groups, making these sites the most favorable for nucleophilic attack. quora.com

Regioselectivity in SNAr Reactions on Dinitroindazoles

Regioselectivity in SNAr reactions on substituted dinitroindazoles is dictated by a combination of electronic and steric factors. The directing influence of the two nitro groups and the nature of the leaving group are paramount. In this compound, the nitro groups at positions 4 and 6 activate the ring for nucleophilic attack.

The primary sites for substitution are the carbon atoms bearing a suitable leaving group. In this molecule, the iodine atom at the C3 position is a potential leaving group. However, SNAr reactions on heteroaromatic systems are also highly dependent on the position of the electron-withdrawing groups relative to the leaving group. Generally, a leaving group ortho or para to an activating nitro group is readily displaced.

In the case of this compound, the iodine at C3 is ortho to the N2 atom of the pyrazole (B372694) ring and meta to the C4-nitro group. The C4 and C6 positions are activated by the nitro groups themselves. Studies on related heterocyclic systems show that the most electron-deficient carbon is the preferred site of attack. baranlab.org The relative positions of the nitro groups determine which positions are most activated and can lead to preferential reduction or substitution at one site over another. For instance, in substituted dinitrobenzenes, the least sterically hindered nitro group is often preferentially reduced. stackexchange.com A similar principle can apply to SNAr, where steric hindrance around a potential reaction site can influence the regiochemical outcome.

Mechanistic Investigations of SNAr Pathways (e.g., Meisenheimer Complexes, Concerted Mechanisms)

The classical mechanism for SNAr reactions involves a two-step addition-elimination process. frontiersin.org The first step is the rate-limiting attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized, non-aromatic anionic intermediate known as a σ-adduct or Meisenheimer complex. wikipedia.orgfrontiersin.org The formation of this complex is slow because it involves the disruption of the ring's aromaticity. wikipedia.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. wikipedia.orgnih.gov

Table 1: Mechanistic Pathways in SNAr Reactions

| Mechanistic Feature | Description | Key References |

|---|---|---|

| Stepwise Pathway | Involves the formation of a discrete, observable anionic intermediate known as a Meisenheimer complex. The stability of this complex is crucial and is enhanced by strong electron-withdrawing groups. | researchgate.net, frontiersin.org |

| Meisenheimer Complex | A σ-adduct formed by the addition of a nucleophile to an electron-poor aromatic ring. Long considered a mandatory intermediate in all SNAr reactions. | nih.gov, bris.ac.uk |

| Concerted Pathway | A more recently proposed mechanism where the bond formation with the nucleophile and bond breaking with the leaving group occur in a single transition state, without a stable intermediate. | researchgate.net, nih.gov, bris.ac.uk |

| Governing Factors | The prevalence of a stepwise versus a concerted mechanism depends on factors like the nature of the leaving group, the nucleophile, and the specific electron-withdrawing substituents on the aromatic ring. | bris.ac.uk |

For a long time, the Meisenheimer complex was assumed to be a necessary intermediate in all SNAr reactions. nih.govbris.ac.uk However, recent computational and experimental evidence, including kinetic isotope effect studies, suggests that this is not always the case. researchgate.netnih.gov Many SNAr reactions may, in fact, proceed through a concerted mechanism where the Meisenheimer complex represents a transition state rather than a true intermediate. researchgate.netnih.govbris.ac.uk The evidence now indicates that detectable Meisenheimer complex intermediates are more likely to be formed in reactions involving arenes with nitro-group activation and fluoride (B91410) as the leaving group. bris.ac.uk For other leaving groups and systems, a concerted pathway is considered more common. bris.ac.uk

Transformations of the Nitro Functionalities

The nitro groups of this compound are not merely activating groups for SNAr reactions; they are also versatile functional handles that can be transformed into other valuable functionalities, most notably amino groups.

Reduction of Nitro Groups to Amino Groups

The reduction of aromatic nitro groups to primary amines is a fundamental transformation in organic synthesis. unimi.it A variety of reagents and conditions can accomplish this conversion, with the choice of method often depending on the presence of other functional groups in the molecule.

For a substrate like this compound, chemoselectivity is a key consideration. The presence of an iodo-substituent and two nitro groups requires careful selection of the reducing agent to avoid undesired side reactions, such as hydrodehalogenation (loss of the iodine atom).

Table 2: Common Reagents for Nitro Group Reduction

| Reagent/Method | Description | Potential Issues with Dinitroindazoles |

|---|---|---|

| Catalytic Hydrogenation (H₂/Pd/C) | A very common and efficient method. commonorganicchemistry.com | High risk of hydrodehalogenation, which would remove the C3-iodo substituent. |

| Catalytic Hydrogenation (H₂/Raney Ni) | Effective for nitro reduction and sometimes used to avoid dehalogenation of aryl chlorides and bromides. commonorganicchemistry.com | Its effectiveness at preserving aryl iodides can be variable. |

| Metal/Acid (Fe, Zn, Sn) | Using metals like iron, zinc, or tin in acidic media provides a mild and often selective method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com | Generally compatible with aryl halides. |

| Tin(II) Chloride (SnCl₂) | A mild reagent that is well-suited for reducing nitro groups while preserving other sensitive functional groups. commonorganicchemistry.com | A classic and reliable method for this type of transformation. |

| Sodium Sulfide (B99878) (Na₂S) or Polysulfides | Can be used for the selective reduction of one nitro group in a polynitro compound (Zinin reduction). stackexchange.comunimi.it | Offers the potential to form monoamino-mononitro-indazole derivatives. |

Given the lability of the carbon-iodine bond under certain catalytic hydrogenation conditions, methods involving dissolving metals like iron or tin(II) chloride (SnCl₂) are often preferred for substrates containing aryl iodides. commonorganicchemistry.com Furthermore, reagents like sodium sulfide can offer the possibility of selective reduction, converting only one of the two nitro groups to an amine, which can be a valuable strategy for accessing asymmetrically substituted indazole derivatives. stackexchange.com

Synthetic Utility of Reduced Dinitroindazole Derivatives

The aminoindazole derivatives obtained from the reduction of this compound are valuable synthetic intermediates. The amino group itself can be further functionalized through acylation, alkylation, or diazotization, opening up a vast chemical space for the synthesis of new derivatives.

Indazole-based compounds are recognized as important scaffolds in medicinal chemistry, and many biologically active molecules feature an amino-indazole core. nih.gov These derivatives have been explored for various therapeutic applications, particularly as anticancer agents. nih.govrsc.org For example, substituted 6-aminoindazole derivatives have been designed and synthesized as potential inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is a target in cancer immunotherapy. nih.gov The development of such compounds highlights the synthetic importance of accessing amino-substituted indazoles as platforms for drug discovery and development. nih.govrsc.org

Based on a thorough search of available scientific literature and chemical databases, specific experimental spectroscopic and structural characterization data for the compound This compound is not publicly available. Synthesis and characterization of various other substituted indazoles, including nitro and iodo derivatives, are reported, but the specific di-nitro, iodo-substituted isomer requested is not described in the provided search results. sigmaaldrich.comacs.orgnih.govnih.govresearchgate.netchemicalbook.comjmchemsci.comchemicalbook.comchemicalbook.combldpharm.combldpharm.com

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables focusing solely on the advanced spectroscopic and structural characterization of this compound as outlined. The strict constraint to focus exclusively on this specific compound prevents the use of data from related isomers as illustrative examples.

To provide the requested detailed analysis, published research containing the necessary Nuclear Magnetic Resonance (NMR), Infrared (IR), and High-Resolution Mass Spectrometry (HRMS) data for this compound would be required. Without this primary data, the generation of the requested article cannot be completed.

Advanced Spectroscopic and Structural Characterization of 3 Iodo 4,6 Dinitro 1h Indazole Derivatives

X-ray Diffraction Analysis for Solid-State Structure Determination

A comprehensive search for the single-crystal X-ray diffraction data of 3-iodo-4,6-dinitro-1H-indazole did not yield any specific results for this particular compound in the publicly accessible Cambridge Structural Database (CSD) or in the broader scientific literature. This suggests that the crystal structure of this compound has likely not been determined or, if it has, the results have not been made publicly available.

However, the solid-state structures of closely related iodo-nitro-indazole and dinitro-imidazole derivatives have been reported, providing valuable insights into the expected molecular geometry, intermolecular interactions, and crystal packing of the title compound. Analysis of these related structures can offer a predictive framework for understanding the structural characteristics of this compound.

For instance, the crystallographic analysis of 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole reveals significant insights into the influence of iodo and nitro substituents on the indazole core. In this derivative, the indazole ring system maintains its planarity. The large iodine atom at the C3 position and the electron-withdrawing nitro group at the C6 position induce notable perturbations in the molecular geometry. The crystal packing is characterized by intermolecular interactions, including halogen bonding involving the iodine atom and interactions mediated by the nitro group, which are crucial in stabilizing the solid-state architecture.

Similarly, studies on other nitro-substituted indazoles, such as the N-methanol derivatives of 4-, 5-, and 6-nitro-1H-indazoles, demonstrate a common tendency to form dimeric structures through intermolecular O-H···N hydrogen bonds. chembk.com These interactions are a recurring motif in the crystal engineering of indazole-based compounds.

To provide a comparative context, crystallographic data for a related dinitro-imidazole compound, 1-methyl-2,4-dinitro-5-iodoimidazole, is presented below. This data can serve as a useful reference for predicting the potential solid-state properties of this compound, given the similarities in functional groups.

Table 1: Crystallographic Data for 1-methyl-2,4-dinitro-5-iodoimidazole

| Parameter | Value |

| Chemical Formula | C₄H₃IN₄O₄ |

| Formula Weight | 298.00 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.9513(6) |

| b (Å) | 11.3365(4) |

| c (Å) | 14.3295(12) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1616.55(17) |

| Z | 8 |

| Temperature (K) | 105.6 |

| R-factor | 0.0279 |

Data sourced from a study on 1-methyl-2,4-dinitro-5-iodoimidazole.

The structural analysis of such analogs highlights the key role of strong intermolecular interactions, such as hydrogen bonding and halogen bonding, in dictating the supramolecular assembly of these energetic materials. It is anticipated that the crystal structure of this compound would similarly be influenced by a network of N-H···O and potentially C-H···O hydrogen bonds involving the nitro groups, as well as I···N or I···O halogen bonds. These interactions would play a critical role in determining the density and thermal stability of the crystalline solid.

Further research involving the successful crystallization and single-crystal X-ray diffraction analysis of this compound is imperative to definitively establish its solid-state structure and to accurately map its intermolecular interaction network. Such data would be invaluable for computational modeling and for correlating its structural features with its physicochemical properties.

Computational and Theoretical Investigations of 3 Iodo 4,6 Dinitro 1h Indazole and Substituted Indazoles

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. researchgate.netmdpi.com It has been effectively applied to indazole derivatives to understand their stability, reactivity, and the mechanisms of their chemical transformations. nih.govrsc.org DFT calculations provide accurate results for electronic, optical, and charge transport properties that align closely with experimental data. mdpi.com

The indazole ring system exhibits annular tautomerism, existing as two primary forms: the 1H-indazole and the 2H-indazole. beilstein-journals.org The position of the proton on the pyrazole (B372694) ring significantly influences the molecule's stability, reactivity, and biological properties. nih.gov

Theoretical calculations consistently show that the 1H-tautomer is the more thermodynamically stable form. beilstein-journals.orgnih.gov DFT and other high-level calculations, such as MP2/6-31G**, indicate that the 1H-indazole is more stable than the 2H-indazole by approximately 15 kJ·mol⁻¹. nih.gov Similar energy differences have been calculated in both the gas phase (14.5 kJ·mol⁻¹) and in water (15.9 kJ·mol⁻¹), confirming the predominance of the 1H tautomer in various environments. nih.gov For substituted indazoles, such as the reaction between indazole and formaldehyde (B43269), B3LYP/6-311++G(d,p) calculations showed the 1-substituted isomer to be 20 kJ·mol⁻¹ more stable than the 2-substituted isomer. nih.govacs.org This inherent stability of the 1H-tautomer is a critical factor in predicting the outcomes of synthetic reactions involving the indazole core.

Table 1: Calculated Relative Stability of Indazole Tautomers This table is interactive. You can sort and filter the data.

| Tautomer | Computational Method | Basis Set | Calculated Energy Difference (kJ·mol⁻¹) | Phase | Reference |

|---|---|---|---|---|---|

| 1H vs. 2H | MP2 | 6-31G** | 15.0 | Not Specified | nih.gov |

| 1H vs. 2H | Not Specified | Not Specified | 14.5 | Gas | nih.gov |

| 1H vs. 2H | Not Specified | Not Specified | 15.9 | Water | nih.gov |

| 1-substituted vs. 2-substituted | B3LYP | 6-311++G(d,p) | 20.0 | Not Specified | nih.govacs.org |

DFT calculations are instrumental in elucidating the complex mechanisms of reactions involving indazoles. For instance, DFT has been used to understand the regioselectivity of N-alkylation, a common transformation that often yields a mixture of N1 and N2 substituted products. beilstein-journals.org A comprehensive DFT mechanistic study revealed that in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, a chelation mechanism involving a cesium catalyst favors the formation of the N1-substituted product, while other non-covalent interactions drive the formation of the N2-product. beilstein-journals.org

Theoretical studies have also been applied to understand the addition of indazoles to other molecules. The mechanism for the reaction of various nitro-substituted indazoles with formaldehyde in an acidic medium was investigated using DFT. nih.gov These studies help rationalize why certain isomers are formed preferentially and can predict the reactivity of different substituted indazoles. nih.gov Furthermore, DFT has been employed to investigate the mechanisms of more complex transformations, such as the phosphine-catalyzed ring-opening reaction of cyclopropyl (B3062369) ketones, where multiple potential pathways were evaluated to determine the most favorable route. rsc.org

The electronic properties and reactivity of the indazole ring are highly sensitive to the nature and position of its substituents. For the target molecule, 3-Iodo-4,6-dinitro-1H-indazole, the electron-withdrawing nitro groups and the iodo group are expected to significantly impact its characteristics.

DFT studies on various substituted indazoles have shown that electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density distribution across the molecule. mdpi.combeilstein-journals.org In a study of substituted azobenzenes used in indazole synthesis, an electron-deficient trifluoromethyl group was found to dramatically lower the reaction conversion rate compared to unsubstituted or electron-rich derivatives. nih.gov Natural Bond Orbital (NBO) analyses and Fukui indices, calculated via DFT, can quantify the partial charges on the nitrogen atoms and support suggested reaction pathways based on substituent effects. beilstein-journals.org The effect of substituents on absorption spectra and charge transport properties has also been systematically studied using DFT, providing insights into how to tune the optoelectronic properties of indazole derivatives for specific applications. mdpi.com

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly DFT, are essential for determining the key electronic properties of indazole derivatives. researchgate.netnih.gov These calculations provide values for global reactivity parameters such as the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO), the HOMO-LUMO energy gap (ΔE), chemical hardness (η), and electronegativity (χ). researchgate.netnih.gov

The HOMO and LUMO energies are critical indicators of a molecule's reactivity; a higher HOMO value suggests a greater ability to donate electrons, while a lower LUMO value indicates a better electron acceptor. nih.gov The HOMO-LUMO gap (ΔE) is a measure of the molecule's chemical stability and reactivity. nih.gov For a series of synthesized indazole derivatives, DFT calculations at the B3LYP/6-311+ level were used to determine these physicochemical properties. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. nih.gov MEP diagrams visualize the electron density distribution and are used to identify the electrophilic and nucleophilic sites within a molecule, which is crucial for understanding intermolecular interactions. nih.govresearchgate.net For this compound, the strong electron-withdrawing nature of the two nitro groups would be expected to create significant positive potential regions on the molecule, influencing its interaction with nucleophiles.

Table 2: Key Electronic Properties Calculated by Quantum Methods This table is interactive. You can sort and filter the data.

| Property | Description | Method of Calculation | Significance | Reference |

|---|---|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | DFT (e.g., B3LYP) | Indicates electron-donating ability | researchgate.netnih.gov |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | DFT (e.g., B3LYP) | Indicates electron-accepting ability | researchgate.netnih.gov |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | DFT (e.g., B3LYP) | Relates to chemical stability and reactivity | researchgate.netnih.gov |

| Molecular Electrostatic Potential (MEP) | 3D map of electron density | DFT (e.g., B3LYP) | Identifies nucleophilic and electrophilic sites | nih.govresearchgate.net |

| Chemical Hardness (η) | Resistance to change in electron distribution | DFT | Measure of stability | researchgate.net |

| Electronegativity (χ) | Power to attract electrons | DFT | Predicts bond polarity and reactivity | researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. mdanalysis.org This method is particularly useful for exploring the conformational landscape of flexible molecules and for analyzing their interactions with other molecules, such as proteins or solvents. mdanalysis.orgnih.gov

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical calculations are increasingly used to predict spectroscopic parameters, which can be a powerful aid in structure elucidation and verification. liverpool.ac.uknih.gov For nuclear magnetic resonance (NMR) spectroscopy, methods like the Gauge-Invariant Atomic Orbital (GIAO) approach are commonly employed to calculate chemical shifts. nih.govacs.org

These calculations have been successfully applied to indazole derivatives. In a study of nitro-indazoles, GIAO calculations at the B3LYP/6-311++G(d,p) level provided a sound theoretical basis for the experimental NMR observations, helping to distinguish between N1 and N2 substituted isomers. nih.govacs.org The predicted ¹³C and ¹⁵N chemical shifts were shown to be very different for the two types of isomers, providing a reliable diagnostic tool. acs.org For example, the ¹³C chemical shift of the C3 carbon is a useful probe, appearing around 135 ppm in 1-substituted indazoles and around 123 ppm in 2-substituted isomers. acs.org For this compound, theoretical prediction of its ¹H, ¹³C, and ¹⁵N NMR spectra would be invaluable for confirming its structure and assigning the signals, especially given the complex substitution pattern. Computational prediction of chemical shifts is a rapidly advancing field, with machine learning models also showing high accuracy. nih.gov

Strategic Utilization of 3 Iodo 4,6 Dinitro 1h Indazole As a Chemical Synthon

Building Block for Complex Heterocyclic Systems

The dense functionalization of 3-Iodo-4,6-dinitro-1H-indazole provides multiple avenues for its use as a foundational building block in the synthesis of more elaborate heterocyclic systems, including polycyclic and novel scaffold designs.

Synthesis of Fused Polycyclic Architectures

The construction of fused polycyclic systems is a key strategy in drug discovery to create rigid molecules with well-defined three-dimensional shapes. This compound is an ideal precursor for such architectures. The dinitro-substitution pattern is particularly useful for building fused rings. For instance, in related 4,6-dinitro-1-phenyl-1H-indazole systems, the nitro group at the C-4 position is susceptible to regiospecific replacement by various anionic nucleophiles. researchgate.net This reactivity allows for the annulation of additional heterocyclic rings, such as triazole, imidazole, thiadiazole, and pyrazine (B50134) systems, onto the indazole core. researchgate.netresearchgate.net

Furthermore, the nitro groups can be reduced to form diamino indazoles. These resulting amino groups can then undergo intramolecular condensation reactions with suitable reagents to form fused polycyclic heterocycles. The C-3 iodo group adds another layer of synthetic utility, enabling intramolecular cyclization reactions. For example, an intramolecular Heck reaction, which couples an aryl halide with an alkene, can be envisioned after introducing an alkenyl side chain at a suitable position, leading to the formation of a new ring fused to the indazole system. wikipedia.org This approach provides a powerful method for accessing complex, multi-ring structures that are otherwise difficult to synthesize.

Construction of Novel Indazole-Containing Scaffolds

The C-3 iodo substituent is arguably the most versatile handle on the this compound molecule for generating molecular diversity. It serves as an excellent electrophile in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of chemical moieties at this position. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling : This reaction is widely used to form carbon-carbon bonds by coupling the 3-iodoindazole with various organoboronic acids or esters. libretexts.org This method allows for the facile introduction of aryl, heteroaryl, or vinyl groups at the C-3 position. mdpi.comnih.gov Studies on unprotected 3-iodoindazoles have demonstrated that these couplings can proceed in good to excellent yields, providing a direct route to 3-substituted indazole libraries. nih.govmdpi.com

Sonogashira Coupling : This coupling reaction introduces alkynyl groups by reacting the 3-iodoindazole with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for creating C(sp)-C(sp²) bonds and has been successfully applied to 3-iodoindazoles to synthesize 3-alkynyl-indazole derivatives, which are themselves valuable intermediates for further transformations or as components of biologically active molecules. libretexts.org

Heck Coupling : The Heck reaction enables the introduction of alkene substituents by coupling the iodo-indazole with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This provides access to 3-vinyl-indazoles, which are key structural motifs in various functional molecules.

The strategic application of these cross-coupling reactions to the this compound core enables the rapid construction of large libraries of novel indazole-containing scaffolds for screening in drug discovery and materials science.

Interactive Table 1: Palladium-Catalyzed Reactions for Indazole Functionalization

| Reaction Name | Reagent | Bond Formed | Introduced Group | Catalyst System (Typical) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | C-C (sp²-sp²) | Aryl/Vinyl | Pd(0) complex, Base | mdpi.comlibretexts.org |

| Sonogashira | R-C≡CH | C-C (sp²-sp) | Alkynyl | Pd(0) complex, Cu(I) salt, Base | wikipedia.orgorganic-chemistry.org |

| Heck | Alkene | C-C (sp²-sp²) | Alkenyl (Vinyl) | Pd(0) complex, Base | wikipedia.orgorganic-chemistry.org |

Development of Chemical Probes and Tools

The ability to generate diverse molecular structures from a common precursor makes this compound a powerful tool for developing chemical probes to investigate biological systems and for conducting detailed structure-activity relationship studies.

Exploration of Substituted Indazole Scaffolds in Biological Systems

Indazole derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antileishmanial, anti-inflammatory, and antimicrobial properties. nih.govpnrjournal.comnih.govresearchgate.net The this compound scaffold serves as an excellent starting point for exploring these activities. The nitro groups themselves can be crucial for bioactivity; for instance, nitro-containing heterocycles are often investigated as agents against trypanosomatid parasites like Leishmania and Trypanosoma cruzi. mdpi.comnih.gov Research on 3-chloro-6-nitro-1H-indazole derivatives has shown promising antileishmanial activity, suggesting that the dinitro analog could yield potent candidates. nih.govresearchgate.net

By using the C-3 iodo group as a synthetic handle, researchers can create libraries of compounds where the substituent at this position is systematically varied. These libraries can then be screened against various biological targets, such as enzymes or receptors, to identify new bioactive compounds. For example, different indazole derivatives have been identified as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1), fibroblast growth factor receptors (FGFRs), and hypoxia-inducible factor-1 (HIF-1), all of which are important targets in cancer therapy. nih.govnih.gov

Interactive Table 2: Reported Biological Activities of Indazole-Based Scaffolds

| Biological Activity | Target/Organism | Example Scaffold Type | Reference |

|---|---|---|---|

| Anticancer | Various cancer cell lines | 1,3-disubstituted indazoles | nih.govrsc.org |

| Antileishmanial | Leishmania species | 3-Chloro-6-nitro-1H-indazole derivatives | nih.govresearchgate.net |

| Antileishmanial | Leishmania amazonensis | 3-Alkoxy-5-nitroindazole derivatives | mdpi.com |

| Antimicrobial | S. aureus, E. coli | Tetrahydro-1H-indazole derivatives | pnrjournal.comcivilica.com |

| Enzyme Inhibition | Hypoxia-Inducible Factor-1 (HIF-1) | 3-(Furan-2-yl)-1H-indazole derivatives | nih.gov |

| Receptor Antagonism | CC-Chemokine Receptor 4 (CCR4) | Indazole arylsulfonamides | acs.org |

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Once a biologically active "hit" compound is identified from a screening library, the next critical step is to optimize its properties through structure-activity relationship (SAR) studies. SAR aims to understand how specific structural features of a molecule influence its biological activity, selectivity, and pharmacokinetic properties. The this compound scaffold is exceptionally well-suited for this purpose.

The C-3 position is a key vector for SAR exploration. By synthesizing a focused library of analogs with different aryl, alkyl, or alkynyl groups at C-3 via the cross-coupling reactions described previously, chemists can probe the steric and electronic requirements of the biological target's binding site. nih.govacs.org For example, SAR studies on 1,3-disubstituted indazoles as HIF-1 inhibitors revealed that the nature and substitution pattern of a furan (B31954) moiety at C-3 were crucial for high potency. nih.gov Similarly, extensive SAR on indazole arylsulfonamides as CCR4 antagonists showed that specific substituents on the N-1 benzyl (B1604629) group were critical for activity. acs.org

The nitro groups at C-4 and C-6 also offer opportunities for optimization. They can be reduced to amines, which can then be acylated, alkylated, or used to form sulfonamides, introducing new points of interaction with a target. The electronic properties of the entire molecule are significantly altered by converting the strongly electron-withdrawing nitro groups to electron-donating amino groups, which can have a profound effect on binding affinity and cell permeability. Such modifications allow for fine-tuning of a lead compound's activity and properties, a crucial step in the journey from a preliminary hit to a viable drug candidate. acs.org

Emerging Research Frontiers in Iodo Dinitroindazole Chemistry

Sustainable and Eco-Friendly Synthetic Strategies for Functionalized Indazoles

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies for heterocyclic compounds like indazoles. The focus is on minimizing waste, reducing the use of hazardous reagents, and employing energy-efficient processes. nih.govnih.gov

Recent sustainable approaches for indazole synthesis include:

Photocatalysis: Visible-light-induced reactions have emerged as a powerful tool. researchgate.net For instance, photocatalysis can facilitate the functionalization of indazoles without the need for high temperatures or harsh reagents. researchgate.net The use of organic photocatalysts, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), represents a metal-free and sustainable option for these transformations. chim.it

Green Solvents: The replacement of traditional volatile organic compounds with greener alternatives like polyethylene (B3416737) glycol (PEG) or water is a key aspect of sustainable synthesis. mdpi.com For example, copper-catalyzed syntheses of 2H-indazoles have been successfully carried out in PEG. researchgate.net

Metal-Free Reactions: The development of synthetic routes that avoid heavy metal catalysts is a significant goal. nih.gov Metal-free, visible-light-induced deoxygenative cyclization of o-carbonyl azobenzenes has been developed for the synthesis of 2H-indazoles, offering a clean and efficient pathway. nih.gov

While a specific sustainable synthesis for 3-Iodo-4,6-dinitro-1H-indazole is not documented, existing methods for related compounds provide a blueprint. The synthesis of 4,6-dinitro-2H-indazoles has been achieved from 2,4,6-trinitrotoluene. rsc.org The iodination of the indazole ring, typically at the C3 position, can be performed using molecular iodine under basic conditions. nih.gov A potential sustainable route to the target molecule could involve an initial green synthesis of a dinitroindazole precursor, followed by a photocatalytic or electrochemically-driven iodination step to minimize the use of harsh reagents.

Table 1: Examples of Sustainable Strategies in Indazole Chemistry

| Strategy | Catalyst/Reagent | Conditions | Product Type |

| Photocatalysis | 4CzIPN | Blue LED, room temp. | Arylated 2H-indazoles |

| Green Solvent | Copper Oxide Nanoparticles | PEG-400 | 2-Aryl-2H-indazoles |

| Metal-Free Cyclization | Visible Light | Neat, fast | 2H-indazoles |

Advancements in Regioselective Functionalization Techniques

The ability to selectively introduce functional groups at specific positions on the indazole ring is crucial for developing new derivatives with desired properties. The regioselectivity of these reactions is often a challenge due to the presence of two nitrogen atoms and multiple reactive carbon positions.

Key advancements in this area include:

C3-Functionalization: The C3 position of the indazole ring is a common site for functionalization. Halogenation, particularly iodination and bromination, at this position provides a versatile handle for subsequent metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.gov For instance, 3-iodo-1H-indazole can be readily prepared and used as a precursor for a wide range of 3-substituted indazoles.

N-Alkylation and N-Arylation: Direct alkylation or arylation of the indazole nitrogen atoms often leads to a mixture of N1 and N2 isomers. Research has focused on developing conditions that favor one regioisomer over the other. The choice of base, solvent, and the nature of the electrophile can significantly influence the N1/N2 selectivity. For example, the use of cesium carbonate can promote N1-alkylation through a chelation mechanism. nih.gov

C-H Activation: Direct functionalization of C-H bonds is an atom-economical approach to introduce new substituents. Transition-metal-catalyzed C-H activation has been successfully applied to the indazole scaffold, allowing for the introduction of aryl, alkyl, and other groups without the need for pre-functionalized starting materials.

For This compound , the existing iodo group at the C3 position serves as a prime site for further functionalization via cross-coupling reactions. The electron-withdrawing nitro groups at the C4 and C6 positions would significantly influence the reactivity of the benzene (B151609) ring, potentially directing nucleophilic aromatic substitution reactions or modifying the acidity of the N-H proton, thereby affecting the regioselectivity of N-alkylation.

Novel Catalyst Development for Indazole Derivatization

The development of novel and efficient catalysts is a driving force in advancing indazole chemistry. Much of the progress in the synthesis and functionalization of indazoles can be attributed to innovations in catalysis. nih.gov

Prominent catalytic systems include:

Palladium Catalysts: Palladium complexes are widely used for cross-coupling reactions to form C-C, C-N, and C-O bonds on the indazole ring. For example, palladium-catalyzed Suzuki-Miyaura coupling of 3-iodoindazoles with boronic acids is a robust method for synthesizing 3-arylindazoles.

Copper Catalysts: Copper-based catalysts have proven effective for a variety of transformations, including N-arylation, C-H amination, and the synthesis of 2H-indazoles via multicomponent reactions. Copper catalysis often offers a more economical and sustainable alternative to palladium.

Rhodium Catalysts: Rhodium catalysts have enabled novel synthetic routes to indazoles through C-H activation and annulation reactions. These methods allow for the construction of the indazole core from acyclic precursors in a single step.

Organophotocatalysts: As mentioned, metal-free organic dyes that can be activated by visible light are gaining prominence. researchgate.netchim.it These catalysts can promote radical-based functionalization reactions under mild and environmentally friendly conditions.

In the context of This compound , palladium catalysts would be the immediate choice for leveraging the C3-iodo group in cross-coupling reactions. Novel catalyst development could focus on systems that are tolerant of the nitro groups, which can sometimes interfere with catalytic cycles. Furthermore, developing catalysts for the selective functionalization of the C-H bonds on the dinitro-substituted benzene ring, in the presence of the C3-iodo group, would represent a significant advancement.

Interdisciplinary Research Integrating Synthesis and Advanced Computational Methods

The synergy between experimental synthesis and computational chemistry has become a powerful paradigm in modern chemical research. Density Functional Theory (DFT) calculations are increasingly used to elucidate reaction mechanisms, rationalize observed regioselectivity, and predict the properties of new molecules. nih.gov

Applications in indazole chemistry include:

Mechanistic Elucidation: DFT studies have provided valuable insights into the mechanisms of catalytic cycles, such as those involved in palladium-catalyzed cross-coupling and rhodium-catalyzed C-H activation.

Understanding Regioselectivity: Computational models can explain why a particular regioisomer is favored in reactions like N-alkylation. For instance, DFT calculations have supported a chelation-controlled mechanism for N1-alkylation of certain indazoles in the presence of cesium ions, while other non-covalent interactions drive the formation of the N2 product under different conditions. nih.gov

Predicting Reactivity: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, calculated using DFT, can help predict the reactivity and electronic properties of novel indazole derivatives.

For This compound , computational studies would be invaluable. DFT calculations could predict the impact of the two nitro groups on the electron distribution across the entire molecule, the stability of reaction intermediates, and the energy barriers for various functionalization pathways. This predictive power could guide the design of experiments for the regioselective derivatization of this compound, saving time and resources in the laboratory. For example, molecular modelling could be used to screen potential catalysts for cross-coupling reactions or to predict the most likely site for further electrophilic or nucleophilic attack on the ring system.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 3-Iodo-4,6-dinitro-1H-indazole, and what key reaction conditions are required?

- Methodology : The synthesis of nitro- and iodo-substituted indazoles typically involves sequential functionalization. For example, nitration of indazole precursors can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Subsequent iodination may employ N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) with catalytic Lewis acids like FeCl₃ .

- Data : Evidence from structurally similar compounds (e.g., 3-Chloro-4,6-dinitro-1H-indazole) shows precise molecular formulas (C₇H₃N₄O₄Cl, MW 242.58) and reaction yields (~60–70%) under optimized conditions .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodology : X-ray crystallography is the gold standard for unambiguous structural determination. For preliminary analysis, use NMR (¹H/¹³C) to identify substituent positions. For example, nitro groups deshield adjacent protons, while iodine substitution influences coupling patterns in aromatic regions .

- Data : Similar compounds (e.g., 6-Fluoro-3-iodo-4-nitro-1H-indazole) show diagnostic NMR shifts: aromatic protons at δ 7.8–8.2 ppm and nitro group-associated carbons at δ 140–150 ppm .

Q. What safety precautions are critical when handling this compound?

- Methodology : Nitroaromatics are explosive under heat or friction. Use blast shields, conduct reactions in small batches, and avoid metal tools. Iodinated compounds require ventilation due to volatile byproducts. Store at 2–8°C in amber glass under inert gas .

- Data : Safety protocols for analogous nitro-indazoles emphasize P-codes (e.g., P210: Keep away from heat/sparks/open flames) and hazard classifications (GHS07/08) .

Advanced Research Questions

Q. How do electronic effects of nitro and iodine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodology : The electron-withdrawing nitro groups deactivate the aromatic ring, directing electrophilic substitution to specific positions. Iodine acts as a leaving group in Suzuki-Miyaura couplings. DFT calculations can predict regioselectivity, while kinetic studies (e.g., monitoring via HPLC) quantify reaction rates .

- Contradiction : highlights transition-metal catalysis for indazole functionalization, but competing pathways (e.g., nitro group reduction) may require protective strategies (e.g., Boc protection of NH) to avoid side reactions .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

- Methodology : Nitro groups complicate LC-MS due to strong UV absorption and fragmentation. Use high-resolution mass spectrometry (HRMS) with ESI+ mode for accurate mass determination. For chiral impurities, employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC .

- Data : Impurity profiling of similar compounds (e.g., 3-Chloro-4,6-dinitro-1H-indazole) reveals detection limits of 0.1% via UPLC-PDA at 254 nm .

Q. What is the mechanistic basis for the biological activity of nitro-indazoles, and how does this compound compare?

- Methodology : Nitro groups undergo enzymatic reduction in vivo, generating reactive intermediates (e.g., nitro radicals) that disrupt DNA/RNA synthesis. Assess cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values with reference compounds (e.g., 5-fluorouracil) .

- Data : Indazole derivatives like 3-methyl-6-nitro-1H-indazole show IC₅₀ values of 8–12 μM in colorectal cancer models, suggesting structure-activity relationships (SAR) dependent on substituent electronegativity .

Q. How can computational modeling optimize the synthesis or application of this compound?

- Methodology : Density Functional Theory (DFT) predicts reaction pathways (e.g., iodination vs. nitration sequence) and transition states. Molecular docking (AutoDock Vina) evaluates binding affinity to targets like kinases or DNA topoisomerases .

- Data : For analogous compounds, DFT calculations (B3LYP/6-31G*) show nitro group stabilization via resonance, with iodine substitution increasing molecular polarizability (α = 25–30 ų) .

Key Research Gaps and Contradictions

- Synthetic Yields : reports ~60–70% yields for chloro analogs, but iodine’s larger atomic radius may sterically hinder reactions, requiring optimization (e.g., microwave-assisted synthesis) .

- Biological Activity : While nitro-indazoles show anticancer potential , iodine’s radiopharmaceutical applications (e.g., PET imaging) remain unexplored for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.